molecular formula C8H9NO2 B194378 4-Hydroxyphenylacetamide CAS No. 17194-82-0

4-Hydroxyphenylacetamide

Cat. No.: B194378
CAS No.: 17194-82-0
M. Wt: 151.16 g/mol
InChI Key: YBPAYPRLUDCSEY-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula C8H9NO2. It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a benzene ring. This compound is known for its various applications in the pharmaceutical and chemical industries due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the ammoniation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in substitution reactions where the hydroxyl or amide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Target of Action

4-Hydroxyphenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic . It is thought to act through a combination of related pathways involving an inhibition of prostaglandin production and the nitric oxide pathway .

Mode of Action

It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways . It is also known to act as an inhibitor of the HpdBCA decarboxylase, which reduces p-cresol production .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex, which leads to the production of p-cresol . By inhibiting this process, this compound reduces p-cresol production, thereby affecting the ability of certain bacteria to compete with other species in the gut microbiome .

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell viability and DNA replication . This is attributed to the induction of apoptosis . These effects can have significant implications in the context of bacterial infections, where this compound can reduce the ability of certain bacteria to compete with other species in the gut microbiome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the nature of the solvent can affect the selectivity of the compound towards its possible targets . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Comparison with Similar Compounds

4-Hydroxyphenylacetamide can be compared with other similar compounds such as:

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxybenzyl alcohol
  • 4-Hydroxy-4-phenylpiperidine

Uniqueness: this compound is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various applications, particularly in the pharmaceutical industry .

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPAYPRLUDCSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066171
Record name 4-Hydroxybenzeneacetamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17194-82-0
Record name (4-Hydroxyphenyl)acetamide
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Record name 4-(Hydroxyphenyl)acetamide
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Record name 17194-82-0
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Record name Benzeneacetamide, 4-hydroxy-
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Record name 4-Hydroxybenzeneacetamide
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Record name 4-hydroxyphenylacetamide
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Record name 4-HYDROXYBENZENEACETAMIDE
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Synthesis routes and methods I

Procedure details

Methyl 4-Hydroxyphenylacetate (4) (0.83 g) was dissolved in saturated methanolic ammonia (30 ml) and placed in a thick walled tube with Teflon screw cap. The solution was stirred in this sealed tube at room temperature for 72 hours. Reaction mixture was concentrated and redissolved in methanol-chloroform (2:8 volume by volume, 75 ml). No crystallization occurred so the solution was concentrated to half its volume and hexane was added with heating. Cooling to 0° C. gave crystals of 4-Hydroxyphenylacetamide (13) (0.524 g). This was confirmed by spectroscopy--1H NMR (d6DMSO+CF3CO2D) δ 3.23 (s, 2 H), 6.63 (d, 2 H), 7.00 (d, 2 H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(0.0032 g, 0.007 mmol) of the platinum complex, prepared as in Example 1, was stirred with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol) and 5 ml (0.28 mol) of water and 5 ml ethanol and the mixture heated under reflux for 18 hours. After cooling the liquids were removed using a rotary evaporator to give 4-hydroxy phenylacetamide (1.116 g) corresponding to 98% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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